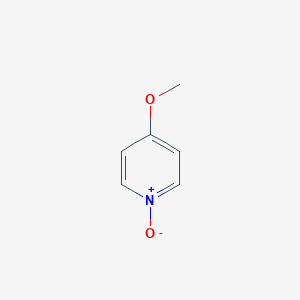

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" is a novel organic molecule that has been the subject of various studies due to its potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and analyzed, which can give insights into the chemical and physical properties, synthesis methods, and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone and its derivatives has been achieved through a series of reactions, including the use of high-resolution mass spectrometry for characterization . These methods could potentially be adapted for the synthesis of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone" by altering the starting materials and reaction conditions to incorporate the ethyl group on the thiophene ring and the methoxy group on the phenyl ring.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FTIR, NMR, and single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been employed to optimize the geometry and analyze the molecular orbitals of these compounds . These studies provide a detailed understanding of the bonding features, electronic distribution, and overall stability of the molecules, which are crucial for predicting the behavior of "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone".

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through molecular docking studies to predict their interaction with biological targets . These studies help in understanding the potential antiviral and antibacterial activities of the compounds. The HOMO-LUMO energy gap obtained from DFT calculations can also give insights into the chemical reactivity and stability of the compounds in their excited states . Such analyses are essential for the development of new drugs and understanding their mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their thermodynamic stability, vibrational wave numbers, and intermolecular interactions, have been investigated using DFT calculations and spectroscopic methods . These properties are influenced by the molecular structure and the nature of the substituents on the core molecule. For "(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone", similar analytical techniques could be used to determine its melting point, solubility, and other relevant physicochemical properties that are important for its practical applications.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on the synthesis and characterization of compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone reveals a focus on understanding their chemical properties and potential applications. One study describes the synthesis, quantification, and molecular docking of a novel compound, showcasing its potential antiviral activity and pharmacokinetic behavior through molecular docking analysis (FathimaShahana & Yardily, 2020). Similarly, another work emphasizes the importance of synthesis and structural analysis in developing compounds with central nervous system depressant activity, highlighting the potential for therapeutic applications (Butler, Wise, & Dewald, 1984).

Molecular Docking and Antiviral Activity

The application of molecular docking techniques to study compounds like (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone facilitates the exploration of their antiviral properties. The detailed analysis of intermolecular charge transfers, energy levels, and bonding interactions helps identify potential antiviral applications (FathimaShahana & Yardily, 2020).

Potential Therapeutic Applications

The structural analysis and synthesis of related compounds have led to discoveries in potential anticonvulsant, antidepressant, and antipsychotic effects. This research opens avenues for developing new therapeutic agents targeting specific neurological disorders (Butler, Wise, & Dewald, 1984).

Anti-Proliferative and Tumor Cell Selectivity

Investigations into compounds structurally similar to (2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone have demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This research suggests a potential for cancer therapy by inhibiting the proliferation of specific tumor cells, indicating a promising avenue for the development of selective anticancer drugs (Thomas et al., 2017).

Propriétés

IUPAC Name |

(2-amino-5-ethylthiophen-3-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-11-8-12(14(15)18-11)13(16)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAZPZGZSHLBCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384636 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

CAS RN |

153195-01-8 |

Source

|

| Record name | (2-amino-5-ethyl-3-thienyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)